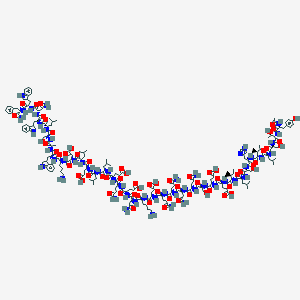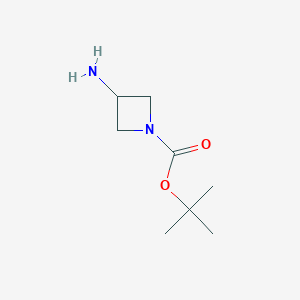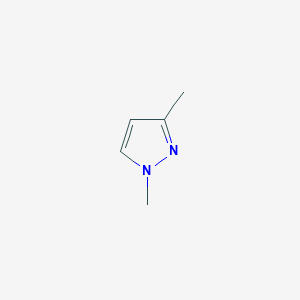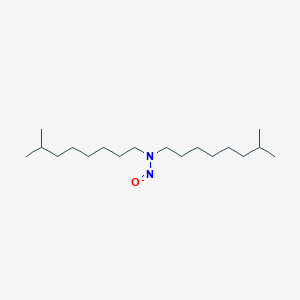
5-Amino-2,4-dichloropyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Amino-2,4-dichloropyrimidine and related compounds often involves multi-step chemical reactions that aim to introduce the desired functional groups onto the pyrimidine ring efficiently. For instance, an environmentally friendly, one-pot, ultrasound-promoted synthesis method has been reported for producing derivatives of 5-Amino-2,4-dichloropyrimidine, showcasing the advancements in green chemistry for heterocyclic compound synthesis (Tiwari et al., 2016).
Molecular Structure Analysis
The molecular structure of 5-Amino-2,4-dichloropyrimidine derivatives has been extensively studied, revealing insights into their crystallographic and electronic properties. For example, studies on isostructural compounds have shown how N-H...N and N-H...O hydrogen bonds contribute to forming sheets built from rings, highlighting the importance of molecular interactions in determining the structural characteristics of these compounds (Trilleras et al., 2009).
Applications De Recherche Scientifique
Synthesis of Disubstituted Pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dichloropyrimidine is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
- Results or Outcomes: The outcome of this process is the formation of disubstituted pyrimidines .
Synthesis of Diarylated Pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 2,4-Dichloropyrimidine undergoes an effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
- Results or Outcomes: The outcome of this process is the formation of diarylated pyrimidines .
Synthesis of Pyrimidine Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on these pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Methods of Application: The specific experimental procedures involve the reaction of the dichloropyrimidines with organolithium reagents, followed by nucleophilic attack using N-methylpiperazine .
- Results or Outcomes: The outcome of this process is the formation of new pyrimidine derivatives .
Anti-Inflammatory Applications
- Scientific Field: Pharmacology
- Application Summary: Pyrimidines, including 5-Amino-2,4-dichloropyrimidine, display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Antimicrobial Applications
- Scientific Field: Microbiology
- Application Summary: Diazines, a class of compounds that includes pyrimidines, are reported to exhibit antimicrobial activities .
- Results or Outcomes: The outcome of this process is the inhibition of microbial growth .
Antioxidant Applications
- Scientific Field: Pharmacology
- Application Summary: Pyrimidines, including 5-Amino-2,4-dichloropyrimidine, display a range of pharmacological effects including antioxidant activities . They can neutralize free radicals and other reactive species, reducing oxidative stress and potentially preventing various diseases.
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Antiviral Applications
- Scientific Field: Virology
- Application Summary: Pyrimidines, including 5-Amino-2,4-dichloropyrimidine, have been reported to exhibit antiviral activities . They can inhibit the replication of various viruses, potentially offering a therapeutic approach for viral infections.
- Results or Outcomes: The outcome of this process is the inhibition of viral replication .
Safety And Hazards
Orientations Futures
Future research could focus on the potential role of this class of molecules as promising tools for new approaches in treating cancers of different histotypes . There is also interest in the synthesis of 4,6-disubstituted pyrimidines , and further exploration of the unique and very attractive mechanism of action for new antiviral drugs .
Propriétés
IUPAC Name |
2,4-dichloropyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHVELYMZLXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292893 | |
| Record name | 5-Amino-2,4-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,4-dichloropyrimidine | |
CAS RN |
5177-27-5 | |
| Record name | 5177-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2,4-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlor-pyrimidin-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)












